Defined (S)-Stereochemistry Versus Racemic Mixture — Impact on Analytical and Synthetic Outcomes
(S)-2-Phenyl-2-phenylamino-ethanol possesses a defined stereocenter with (S)-configuration, whereas racemic 2-phenyl-2-phenylamino-ethanol contains equimolar amounts of (S)- and (R)-enantiomers . The (S)-configuration can significantly affect its pharmacological properties and interactions, with stereochemistry being crucial for applications involving chiral molecular recognition . The racemic mixture has no discrete CAS number distinct from the (S)-enantiomer in authoritative databases; procurement of unspecified stereochemistry introduces variable enantiomeric excess (e.e.) that is uncontrolled unless specifically certified [1]. The (R)-enantiomer exists under CAS 119492-43-2 and constitutes a separate chemical entity with potentially divergent properties .
| Evidence Dimension | Stereochemical identity and configurational purity |
|---|---|
| Target Compound Data | (S)-configuration, single enantiomer, CAS 135285-98-2 |
| Comparator Or Baseline | Racemic mixture: equimolar (S)- + (R)-enantiomers, no discrete CAS; (R)-enantiomer: CAS 119492-43-2 |
| Quantified Difference | Configurational difference: 100% (S)-enantiomer versus 50:50 racemic mixture |
| Conditions | Chiral amino alcohol structural class; stereochemical purity determined by chiral HPLC or polarimetry |
Why This Matters
Defined stereochemistry is non-negotiable for enantioselective catalysis and chiral chromatography method development; racemic material introduces uncontrolled variables that invalidate reproducibility.
- [1] PubChem. (S)-2-Phenyl-2-phenylamino-ethanol. Compound Summary CID 34179131. View Source
